molecular formula C14H17N3O3 B8042544 1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one

1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B8042544
M. Wt: 275.30 g/mol
InChI Key: FRKAYDBTMFIXJZ-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound belongs to the indole family and is known for its significant biological activities.

Properties

IUPAC Name

1-(4-hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)12(19)13(17-9-15-8-16-17)20-11-6-4-10(18)5-7-11/h4-9,13,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAYDBTMFIXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1-methyl-2-(4-methylphenyl)indole with sulfonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the sulfonation process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is typically a reduced indole derivative.

    Substitution: The major products are various substituted indole derivatives.

Scientific Research Applications

1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(4-methylphenyl)indole
  • Indole-5-sulfonic acid
  • 4-Methylphenylindole

Uniqueness

1-(4-Hydroxyphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one stands out due to its unique combination of a sulfonic acid group with an indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and industrial chemistry.

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